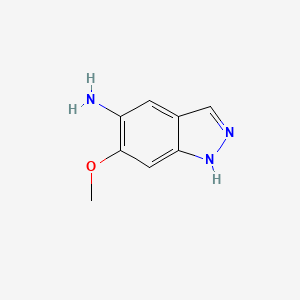
6-メトキシ-1H-インダゾール-5-アミン
説明
“6-Methoxy-1H-indazol-5-amine” is a chemical compound with the molecular formula C8H9N3O and a molecular weight of 163.18 . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of indazole derivatives, including “6-Methoxy-1H-indazol-5-amine”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-1H-indazol-5-amine” consists of an indazole ring substituted with a methoxy group at the 6th position and an amine group at the 5th position .
Chemical Reactions Analysis
Indazole derivatives, including “6-Methoxy-1H-indazol-5-amine”, have been involved in various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of “6-Methoxy-1H-indazol-5-amine” include a molecular weight of 163.18 . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 387.8±22.0 °C at 760 mmHg .
科学的研究の応用
医薬品化学
6-メトキシ-1H-インダゾール-5-アミンなどのインダゾール含有誘導体は、医薬品分子において最も重要なヘテロ環の1つを表しています . それらは様々な官能基を有しており、多様な生物活性を示すため、医薬品化学の分野で注目を集めています .
抗癌剤
インダゾール誘導体は、有意な抗癌作用を有することが判明しています . 例えば、6-メトキシ-1H-インダゾール-5-アミンの誘導体は、有望なFGFR1阻害剤であることが判明し、良好な酵素阻害活性と適度な抗増殖活性を示しました .
抗炎症剤
インダゾール誘導体は、抗炎症作用を有することが報告されています . これは、6-メトキシ-1H-インダゾール-5-アミンが新しい抗炎症薬の開発に潜在的に使用できることを示唆しています。
抗真菌剤および抗菌剤
インダゾール誘導体は、抗真菌および抗菌活性を示しました . これは、6-メトキシ-1H-インダゾール-5-アミンが新しい抗真菌剤および抗菌剤の開発に使用できることを示しています。
抗HIV剤
インダゾール誘導体は、抗HIV活性も示しています . これは、6-メトキシ-1H-インダゾール-5-アミンが新しい抗HIV薬の開発に潜在的に使用できることを示唆しています。
抗腫瘍剤
インダゾール誘導体は、抗腫瘍作用を有することが判明しています . これは、6-メトキシ-1H-インダゾール-5-アミンが新しい抗腫瘍剤の開発に使用できることを示しています。
作用機序
Target of Action
6-Methoxy-1H-indazol-5-amine is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to inhibit, regulate, and modulate the activity of certain kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Based on the known activities of indazole derivatives, it can be inferred that 6-methoxy-1h-indazol-5-amine may interact with its target kinases, leading to their inhibition, regulation, or modulation . This interaction could result in changes in the cell cycle and DNA damage response.
Biochemical Pathways
The biochemical pathways affected by 6-Methoxy-1H-indazol-5-amine are likely related to its targets. By inhibiting or modulating the activity of CHK1, CHK2, and SGK kinases, 6-Methoxy-1H-indazol-5-amine could affect pathways involved in cell cycle regulation and the cellular response to DNA damage .
Pharmacokinetics
It is known that indazole derivatives are generally well-absorbed and can be distributed throughout the body . The impact of these properties on the bioavailability of 6-Methoxy-1H-indazol-5-amine is currently unknown.
Result of Action
The molecular and cellular effects of 6-Methoxy-1H-indazol-5-amine’s action would likely be related to its influence on its target kinases. By inhibiting or modulating these kinases, 6-Methoxy-1H-indazol-5-amine could potentially alter cell cycle progression and the cellular response to DNA damage .
Action Environment
The action, efficacy, and stability of 6-Methoxy-1H-indazol-5-amine could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of 6-Methoxy-1H-indazol-5-amine .
生化学分析
Biochemical Properties
6-Methoxy-1H-indazol-5-amine plays a crucial role in biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes it interacts with is monoamine oxidase (MAO), specifically the MAO-B isoform. This interaction results in the inhibition of MAO-B, which is responsible for the degradation of neurotransmitters such as dopamine . By inhibiting MAO-B, 6-Methoxy-1H-indazol-5-amine can increase the levels of these neurotransmitters, potentially offering therapeutic benefits for neurodegenerative disorders.
Cellular Effects
6-Methoxy-1H-indazol-5-amine exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, including the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune evasion by tumors . Additionally, 6-Methoxy-1H-indazol-5-amine affects gene expression and cellular metabolism, leading to altered metabolic flux and reduced tumor growth.
Molecular Mechanism
The molecular mechanism of 6-Methoxy-1H-indazol-5-amine involves its binding interactions with specific biomolecules. It acts as a competitive inhibitor of MAO-B, binding to the active site of the enzyme and preventing the degradation of neurotransmitters . Furthermore, it inhibits IDO1 by binding to its active site, thereby reducing the production of kynurenine, a metabolite involved in immune suppression . These interactions result in the modulation of gene expression and enzyme activity, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1H-indazol-5-amine have been observed to change over time. The compound exhibits stability under ambient conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that 6-Methoxy-1H-indazol-5-amine can maintain its inhibitory effects on MAO-B and IDO1 over extended periods, although some reduction in potency may occur due to degradation .
Dosage Effects in Animal Models
The effects of 6-Methoxy-1H-indazol-5-amine vary with different dosages in animal models. At lower doses, it effectively inhibits MAO-B and IDO1, leading to increased neurotransmitter levels and reduced tumor growth . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
6-Methoxy-1H-indazol-5-amine is involved in several metabolic pathways, primarily through its interactions with enzymes such as MAO-B and IDO1. The inhibition of these enzymes affects the metabolic flux of neurotransmitters and kynurenine, respectively . Additionally, the compound may undergo phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, 6-Methoxy-1H-indazol-5-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the brain and tumor tissues . The compound’s distribution is influenced by factors such as its lipophilicity and molecular size, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 6-Methoxy-1H-indazol-5-amine is critical for its activity and function. It is primarily localized in the mitochondria, where it interacts with MAO-B, and in the cytoplasm, where it inhibits IDO1 . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its delivery to specific cellular compartments .
特性
IUPAC Name |
6-methoxy-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEKVHASRAQCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650588 | |
| Record name | 6-Methoxy-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749223-61-8 | |
| Record name | 6-Methoxy-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




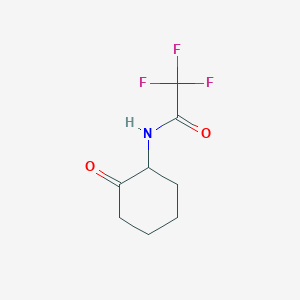
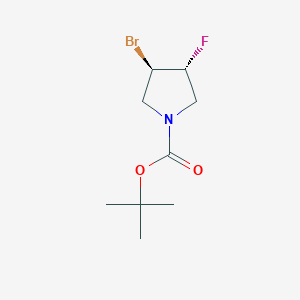
![N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride](/img/structure/B1450052.png)
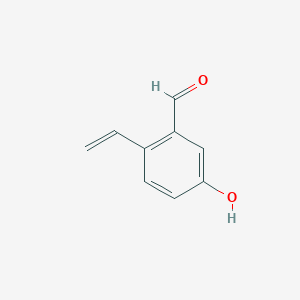
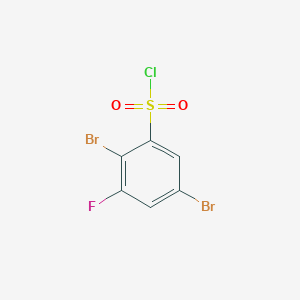
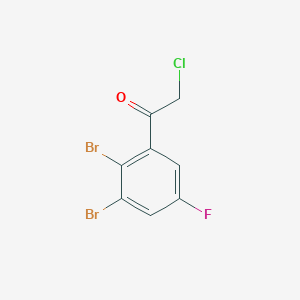
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B1450060.png)
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B1450061.png)
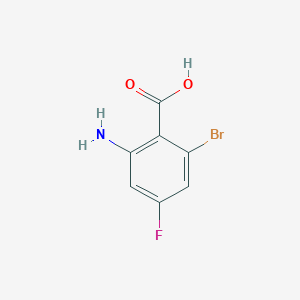
![[1(2H),2'-Bipyridin]-2-one,5'-bromo-](/img/structure/B1450065.png)
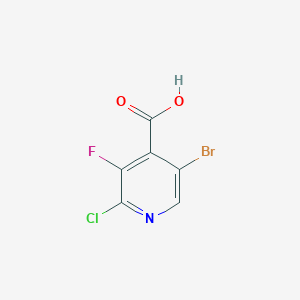
![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)
